L-thyroxine

Catalog No.
S533006
CAS No.
51-48-9
M.F
C15H11I4NO4
M. Wt
776.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-thyroxine

CAS Number

51-48-9

Product Name

L-thyroxine

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

Molecular Formula

C15H11I4NO4

Molecular Weight

776.87 g/mol

InChI

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1

InChI Key

XUIIKFGFIJCVMT-LBPRGKRZSA-N

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])[NH3+]

Solubility

Slightly soluble in water
Insoluble in ethanol, benzene

Synonyms

3,5,3',5'-Tetraiodothyronine, Berlthyrox, Dexnon, Eferox, Eltroxin, Eltroxine, Euthyrox, Eutirox, L Thyrox, L Thyroxin beta, L Thyroxin Henning, L Thyroxine, L Thyroxine Roche, L-3,5,3',5'-Tetraiodothyronine, L-Thyrox, L-Thyroxin beta, L-Thyroxin Henning, L-Thyroxine, L-Thyroxine Roche, Lévothyrox, Levo T, Levo-T, Levothroid, Levothyroid, Levothyroxin Deladande, Levothyroxin Delalande, Levothyroxine, Levothyroxine Sodium, Levoxine, Levoxyl, Novothyral, Novothyrox, O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine, O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine, Oroxine, Sodium Levothyroxine, Synthroid, Synthrox, T4 Thyroid Hormone, Thevier, Thyrax, Thyroid Hormone, T4, Thyroxin, Thyroxine, Tiroidine, Tiroxina Leo, Unithroid

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N

Description

The exact mass of the compound Levothyroxine is 776.6867 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.105 mg/mlin water, 1.62x10-1 mg/l at 25 °c (est)slightly soluble in waterinsoluble in ethanol, benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757434. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Thyroid Function

Levothyroxine plays a vital role in regulating many bodily functions, including metabolism, growth, and development. Researchers use levothyroxine to study how the thyroid gland works and how thyroid hormones influence various physiological processes [].

This research can provide insights into:

  • The mechanisms by which thyroid hormones control metabolism
  • How thyroid hormone signaling pathways function in different tissues
  • The role of thyroid hormones in fetal development and brain function

Improving Treatment for Hypothyroidism

Levothyroxine therapy is generally very effective, but researchers are always looking for ways to improve it. Studies are investigating:

  • The optimal dosage regimens for different patients
  • The use of combination therapies with other thyroid hormones
  • The development of new formulations of levothyroxine that may be better absorbed

Levothyroxine and Other Conditions

Some researchers are exploring the potential benefits of levothyroxine beyond the treatment of hypothyroidism. These studies are still preliminary, but they are investigating whether levothyroxine might play a role in:

  • Non-alcoholic fatty liver disease []
  • Heart disease []
  • Depression []

L-thyroxine, also known as levothyroxine, is a synthetic form of the thyroid hormone thyroxine (T4), which plays a crucial role in regulating metabolism, growth, and development. It is primarily produced by the thyroid gland and is essential for numerous physiological processes. The chemical structure of L-thyroxine includes four iodine atoms attached to a tyrosine backbone, making it a tetraiodinated derivative of the amino acid tyrosine. This compound is utilized clinically to treat hypothyroidism, a condition characterized by insufficient production of thyroid hormones.

  • Levothyroxine enters cells and binds to thyroid hormone receptors (TRs) [].
  • Binding triggers conformational changes in TRs, allowing them to interact with specific DNA sequences in the cell nucleus [].
  • This interaction regulates the expression of various genes involved in metabolism, growth, development, and other physiological processes [].
  • Levothyroxine is generally well-tolerated when taken at prescribed doses []. However, overdose can lead to serious side effects, including heart problems, bone loss, and tremors [].
  • Levothyroxine can interact with other medications, so it's crucial to inform your doctor about all medications you are taking before starting levothyroxine therapy [].
  • Levothyroxine is not flammable or explosive but should be stored according to the manufacturer's instructions to maintain stability [].
In the body, primarily involving deiodination, which converts it into its more active form, L-triiodothyronine (T3). The main metabolic pathway is through sequential deiodination facilitated by enzymes known as iodothyronine deiodinases. Approximately 70% of L-thyroxine is converted to T3 and reverse triiodothyronine (rT3), with the liver being the primary site for these reactions .

The chemical formula for L-thyroxine is C15H11I4NO4, and it has a melting point of 231 to 233 °C . Its solubility in water is limited, being slightly soluble at a concentration of 0.105 mg/mL at 25 °C .

L-thyroxine exerts its biological effects primarily through binding to thyroid hormone receptors located in the cell nucleus. This interaction influences gene transcription and subsequently regulates metabolic activities across nearly all tissues. The compound significantly impacts processes such as protein synthesis, gluconeogenesis, and lipid metabolism . In essence, L-thyroxine increases the basal metabolic rate and affects cardiovascular function by enhancing heart rate and cardiac output.

The synthesis of L-thyroxine can be achieved through several methods:

  • Chemical Synthesis: Initially synthesized from tyrosine derivatives through iodination followed by acetylation and esterification processes. The classic synthesis involves treating L-tyrosine with iodine chloride in acetic acid to yield diiodotyrosine derivatives .
  • Biological Synthesis: In vivo production occurs within the thyroid gland where iodine is incorporated into tyrosine residues in thyroglobulin, which is then proteolytically cleaved to release active L-thyroxine.
  • Industrial Production: L-thyroxine is manufactured as its sodium salt (levothyroxine sodium) for pharmaceutical use, typically formulated into tablets for oral administration .

L-thyroxine is primarily used in clinical settings for:

  • Hypothyroidism Treatment: To replace or supplement insufficient levels of thyroid hormones.
  • Thyroid Cancer Management: As part of postoperative therapy to suppress TSH levels.
  • Goiter Prevention: To help reduce the size of an enlarged thyroid gland.

It is important to note that L-thyroxine should not be used for weight loss or treating infertility unless related to low thyroid hormone levels .

Several compounds exhibit similar structures or functions to L-thyroxine:

CompoundStructure TypeUnique Features
L-triiodothyronineTriiodinatedMore potent than L-thyroxine; acts directly on tissues
D-thyroxineEnantiomerNon-active form; lacks pharmacological activity
LiothyronineTriiodinatedSynthetic version of T3; faster acting than T4
ThiamazoleAntithyroidUsed in hyperthyroidism treatment; inhibits hormone synthesis

L-thyroxine's uniqueness lies in its role as a prohormone that must be converted into T3 to exert its full effects on metabolism and growth regulation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals
Needles

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

776.6867 g/mol

Monoisotopic Mass

776.6867 g/mol

Heavy Atom Count

24

LogP

4
log Kow = 4.12 (est)

Decomposition

When heated to decomposition it emits toxic fumes.

Appearance

Off-white to yellow solid powder.

Melting Point

Decomposes at 235-236 °C
235.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q51BO43MG4

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (94.12%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (94.12%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Levothyroxine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Levothyroxine is indicated as replacement therapy in primary (thyroidal), secondary (pituitary) and tertiary (hypothalamic) congenital or acquired hypothyroidism. It is also indicated as an adjunct to surgery and radioiodine therapy in the management of thyrotropin-dependent well-differentiated thyroid cancer.

Livertox Summary

Thyroid hormones used therapeutically include crude thyroid extracts as well as synthetic forms of L-thyroxine (levothyroxine, T4) and L-triiodothyronine (liothyronine, T3). Thyroid hormone plays an essential role in growth and development and regulates multiple metabolic processes that are responsible for functional homeostasis. When given in high doses, thyroid hormone preparations can cause mild serum enzyme elevations. In addition, standard doses of levothyroxine have been linked to rare instances of mild, immunoallergic liver injury.

Drug Classes

Thyroid Agents

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Levothyroxine is included in the database.
Levothyroxine sodium is used ... as replacement or supplemental therapy in congenital or acquired hypothyroidism of any etiology, except transient hypothyroidism during the recovery phase of subacute thyroiditis. Specific indications include: primary (thyroidal), secondary (pituitary), and tertiary (hypothalamic) hypothyroidism and subclinical hypothyroidism. Primary hypothyroidism may result from functional deficiency, primary atrophy, partial or total congenital absence of the thyroid gland, or from the effects of surgery, radiation, or drugs, with or without the presence of goiter. /Included in US product label/
Levothyroxine sodium is used ... in the treatment or prevention of various types of euthyroid goiters, including thyroid nodules, subacute or chronic lymphocytic thyroiditis (Hashimoto's thyroiditis), multinodular goiter and, as an adjunct to surgery and radioiodine therapy in the management of thyrotropin-dependent well-differentiated thyroid cancer. /Included in US product label/
Levothyroxine Sodium for Injection is indicated for the treatment of myxedema coma. Important Limitations of Use: The relative bioavailability between Levothyroxine Sodium for Injection and oral levothyroxine products has not been established. Caution should be used when switching patients from oral levothyroxine products to Levothyroxine Sodium for Injection as accurate dosing conversion has not been studied. /Included in US product label/
For more Therapeutic Uses (Complete) data for LEVOTHYROXINE (6 total), please visit the HSDB record page.

Pharmacology

Oral levothyroxine is a synthetic hormone that exerts the same physiologic effect as endogenous T4, thereby maintaining normal T4 levels when a deficiency is present. Levothyroxine has a narrow therapeutic index and is titrated to maintain a euthyroid state with TSH (thyroid stimulating hormone) within a therapeutic range of 0.4–4.0 mIU/L.[A35722] Over- or under-treatment with levothyroxine may have negative effects on growth and development, cardiovascular function, bone metabolism, reproductive function, cognitive function, emotional state, gastrointestinal function and glucose and lipid metabolism. The dose of levothyroxine should be titrated slowly and carefully and patients should be monitored for their response to titration to avoid these effects. TSH levels should be monitored at least yearly to avoid over-treating with levothyroxine which can result in hyperthyroidism (TSH <0.1mIU/L) and symptoms of increased heart rate, diarrhea, tremor, hypercalcemia, and weakness to name a few.[F4636] As many cardiac functions including heart rate, cardiac output, and systemic vascular resistance are closely linked to thyroid status,[A179938] over-treatment with levothyroxine may result in increases in heart rate, cardiac wall thickness, and cardiac contractility and may precipitate angina or arrhythmias, particularly in patients with cardiovascular disease and in elderly patients. In populations with any cardiac concerns, levothyroxine should be initiated at lower doses than those recommended in younger individuals or in patients without cardiac disease. Patients receiving concomitant levothyroxine and sympathomimetic agents should be monitored for signs and symptoms of coronary insufficiency. If cardiac symptoms develop or worsen, reduce the levothyroxine dose or withhold for one week and restart at a lower dose.[F4636] Increased bone resorption and decreased bone mineral density may occur as a result of levothyroxine over-replacement, particularly in post-menopausal women. The increased bone resorption may be associated with increased serum levels and urinary excretion of calcium and phosphorous, elevations in bone alkaline phosphatase and suppressed serum parathyroid hormone levels. Administer the minimum dose of levothyroxine that achieves the desired clinical and biochemical response to mitigate this risk. Addition of levothyroxine therapy in patients with diabetes mellitus may worsen glycemic control and result in increased antidiabetic agent or insulin requirements. Carefully monitor glycemic control after starting, changing or discontinuing levothyroxine.
Levothyroxine is a synthetic levoisomer of thyroxine (T4), similar to the endogenous hormone produced by the thyroid gland. Thyroxine is de-iodinated to form triiodothyronine (T3) in the peripheral tissues. T3 enters the cell and binds to nuclear thyroid hormone receptors, and the hormone-receptor complex in turn triggers gene expression and produces proteins required in the regulation of cellular respiration, thermogenesis, cellular growth and differentiation, and metabolism of proteins, carbohydrates and lipids. T4 and T3 also possess cardiac stimulatory effect.

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H03 - Thyroid therapy
H03A - Thyroid preparations
H03AA - Thyroid hormones
H03AA01 - Levothyroxine sodium

Mechanism of Action

Levothyroxine is a synthetically prepared levo-isomer of the thyroid hormone thyroxine (T4, a tetra-iodinated tyrosine derivative) that acts as a replacement in deficiency syndromes such as hypothyroidism. T4 is the major hormone secreted from the thyroid gland and is chemically identical to the naturally secreted T4: it increases metabolic rate, decreases thyroid-stimulating hormone (TSH) production from the anterior lobe of the pituitary gland, and, in peripheral tissues, is converted to T3. Thyroxine is released from its precursor protein thyroglobulin through proteolysis and secreted into the blood where is it then peripherally deiodinated to form triiodothyronine (T3) which exerts a broad spectrum of stimulatory effects on cell metabolism. T4 and T3 have a relative potency of ~1:4. Thyroid hormone increases the metabolic rate of cells of all tissues in the body. In the fetus and newborn, thyroid hormone is important for the growth and development of all tissues including bones and the brain. In adults, thyroid hormone helps to maintain brain function, food metabolism, and body temperature, among other effects. The symptoms of thyroid deficiency relieved by levothyroxine include slow speech, lack of energy, weight gain, hair loss, dry thick skin and unusual sensitivity to cold. The thyroid hormones have been shown to exert both genomic and non-genomic effects. They exert their genomic effects by diffusing into the cell nucleus and binding to thyroid hormone receptors in DNA regions called thyroid hormone response elements (TREs) near genes. This complex of T4, T3, DNA, and other coregulatory proteins causes a conformational change and a resulting shift in transcriptional regulation of nearby genes, synthesis of messenger RNA, and cytoplasmic protein production. For example, in cardiac tissues T3 has been shown to regulate the genes for α- and β-myosin heavy chains, production of the sarcoplasmic reticulum proteins calcium-activated ATPase (Ca2+-ATPase) and phospholamban, β-adrenergic receptors, guanine-nucleotide regulatory proteins, and adenylyl cyclase types V and VI as well as several plasma-membrane ion transporters, such as Na+/K+–ATPase, Na+/Ca2+ exchanger, and voltage-gated potassium channels, including Kv1.5, Kv4.2, and Kv4.3. As a result, many cardiac functions including heart rate, cardiac output, and systemic vascular resistance are closely linked to thyroid status. The non-genomic actions of the thyroid hormones have been shown to occur through binding to a plasma membrane receptor integrin aVb3 at the Arg-Gly-Asp recognition site. From the cell-surface, T4 binding to integrin results in down-stream effects including activation of mitogen-activated protein kinase (MAPK; ERK1/2) and causes subsequent effects on cellular/nuclear events including angiogenesis and tumor cell proliferation.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Thyroid hormone receptor (THR)
NR1A (THR) [HSA:7067 7068] [KO:K05547 K08362]

Vapor Pressure

2.05X10-16 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

51-48-9
55-03-8

Absorption Distribution and Excretion

Absorption of orally administered T4 from the gastrointestinal tract ranges from 40% to 80% with the majority of the levothyroxine dose absorbed from the jejunum and upper ileum. T4 absorption is increased by fasting, and decreased in malabsorption syndromes and by certain foods such as soybeans, milk, and dietary fiber. Absorption may also decrease with age. In addition, many drugs affect T4 absorption including bile acide sequestrants, sucralfate, proton pump inhibitors, and minerals such as calcium (including in yogurt and milk products), magnesium, iron, and aluminum supplements. To prevent the formation of insoluble chelates, levothyroxine should generally be taken on an empty stomach at least 2 hours before a meal and separated by at least 4 hours from any interacting agents.
Thyroid hormones are primarily eliminated by the kidneys. A portion of the conjugated hormone reaches the colon unchanged and is eliminated in the feces. Approximately 20% of T4 is eliminated in the stool. Urinary excretion of T4 decreases with age.
Circulating thyroid hormones are greater than 99% bound to plasma proteins, including thyroxine-binding globulin (TBG), thyroxine-binding prealbumin (TBPA), and albumin (TBA), whose capacities and affinities vary for each hormone. The higher affinity of both TBG and TBPA for T4 partially explains the higher serum levels, slower metabolic clearance, and longer half-life of T4 compared to T3. Protein-bound thyroid hormones exist in reverse equilibrium with small amounts of free hormone. Only unbound hormone is metabolically active. Many drugs and physiologic conditions affect the binding of thyroid hormones to serum proteins. Thyroid hormones do not readily cross the placental barrier.
Levothyroxine Sodium for Injection is administered via the intravenous route. Following administration, the synthetic levothyroxine cannot be distinguished from the natural hormone that is secreted endogenously.
Absorption of orally administered T4 from the gastrointestinal (GI) tract ranges from 40% to 80%. The majority of the levothyroxine dose is absorbed from the jejunum and upper ileum. The relative bioavailability of Synthroid tablets, compared to an equal nominal dose of oral levothyroxine sodium solution, is approximately 93%. T4 absorption is increased by fasting, and decreased in malabsorption syndromes and by certain foods such as soybean infant formula. Dietary fiber decreases bioavailability of T4. Absorption may also decrease with age. In addition, many drugs and foods affect T4 absorption.
Levothyroxine is variably absorbed from the GI tract (range: 40-80%). In animals, levothyroxine is absorbed in the proximal and middle jejunum; the drug is not absorbed from the stomach or distal colon and little, if any, absorption occurs in the duodenum. Studies in humans indicate that levothyroxine is absorbed from the jejunum and ileum and some absorption also occurs in the duodenum. The degree of absorption of levothyroxine from the GI tract depends on the product formulation and type of intestinal contents, including plasma protein and soluble dietary factors that may bind thyroid hormone and make it unavailable for diffusion. In addition, concurrent oral administration of infant soybean formula, soybean flour, cotton seed meal, walnuts, foods containing large amounts of fiber, ferrous sulfate, antacids, sucralfate, calcium carbonate, cation-exchange resins (e.g., sodium polystyrene sulfonate), simethicone, or bile acid sequestrants may decrease absorption of levothyroxine. The extent of levothyroxine absorption is increased in the fasting state and decreased in malabsorption states (e.g., sprue); absorption also may decrease with age.
For more Absorption, Distribution and Excretion (Complete) data for LEVOTHYROXINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Approximately 70% of secreted T4 is deiodinated to equal amounts of T3 and reverse triiodothyronine (rT3), which is calorigenically inactive. T4 is slowly eliminated through its major metabolic pathway to T3 via sequential deiodination, where approximately 80% of circulating T3 is derived from peripheral T4. The liver is the major site of degradation for both T4 and T3, with T4 deiodination also occurring at a number of additional sites, including the kidney and other tissues. Elimination of T4 and T3 involves hepatic conjugation to glucuronic and sulfuric acids. The hormones undergo enterohepatic circulation as conjugates are hydrolyzed in the intestine and reabsorbed. Conjugated compounds that reach the colon are hydrolyzed and eliminated as free compounds in the feces. Other minor T4 metabolites have been identified.
Yields l-tyrosine in rabbit, in rat /From table/
Yields 3,3',5-triiodo-L-thyronine in man, rat, dog, rabbit. /From table/
Yields l-thyroxine-4'-beta-d-glucuronide in dog, in man, in rat. Yields l-thyroxine-4'-sulfate in dog. /From table/
Yields 3,3',5,5'-tetraiodothyropyruvic acid in rat. Yields l-thyronine in rat. /From table/
Yields 3,3'-diiodo-l-thyronine in dog. Yields 3,3',5,5'-tetraiodothyroacetic acid in man, in rat. /From table/

Associated Chemicals

Levothyroxine sodium; 55-03-8

Wikipedia

Levothyroxine
Potassium_propanoate

Drug Warnings

/BOXED WARNING/ WARNING: NOT FOR TREATMENT OF OBESITY OR FOR WEIGHT LOSS. Thyroid hormones, including Levothyroxine Sodium for Injection, should not be used for the treatment of obesity or for weight loss. Larger doses may produce serious or even life threatening manifestations of toxicity.
/BOXED WARNING/ WARNING: Thyroid hormones, including Synthroid, either alone or with other therapeutic agents, should not be used for the treatment of obesity or for weight loss. In euthyroid patients, doses within the range of daily hormonal requirements are ineffective for weight reduction. Larger doses may produce serious or even life threatening manifestations of toxicity, particularly when given in association with sympathomimetic amines such as those used for their anorectic effects.
Excessive bolus dosing of Levothyroxine Sodium for Injection (greater than 500 ug) are associated with cardiac complications, particularly in the elderly and in patients with an underlying cardiac condition. Adverse events that can potentially be related to the administration of large doses of Levothyroxine Sodium for Injection include arrhythmias, tachycardia, myocardial ischemia and infarction, or worsening of congestive heart failure and death. Cautious use, including doses in the lower end of the recommended range, may be warranted in these populations. Close observation of the patient following the administration of Levothyroxine Sodium for Injection is advised.
Studies performed to date have not demonstrated pediatrics-specific problems that would limit the usefulness of thyroid hormones in children. However, caution is necessary in interpreting results of thyroid function tests in neonates, because serum T4 concentrations are transiently elevated and serum T4 concentrations are transiently low, and the infant pituitary is relatively insensitive to the negative feedback effect of thyroid hormones. /Thyroid hormones/
For more Drug Warnings (Complete) data for LEVOTHYROXINE (17 total), please visit the HSDB record page.

Biological Half Life

T4 half-life is 6 to 7 days. T3 half-life is 1 to 2 days.
In dogs orally administered levothyroxine has relatively ... short elimination half life when compared to humans. ... The serum half life is approximately 12-16 hours.
The usual plasma half-lives of thyroxine and triiodothyronine are 6-7 days and approximately 1-2 days, respectively. The plasma half-lives of thyroxine and triiodothyronine are decreased in patients with hyperthyroidism and increased in those with hypothyroidism.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

The thyroid hormones thyroxine (L-3,5,3',5'-tetraiodothyronine, T4) and 3,5,3'-triiodothyronine, T3, are iodinated derivatives of thyronine and are formed by oxidative coupling of the precursors 3-monoiodotyrosine and 3,5-diiodotyrosine.
Synthesized and stored as amino acid residues of thyroglobulin, the major protein component of the thyroid follicular colloid.

General Manufacturing Information

L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-: ACTIVE
Top 200 drug - Syntheroid
Synthroid is synthetic levothyroxine and is identical to that produced in the human thyroid gland.

Analytic Laboratory Methods

ACTIVE INGREDIENTS WERE ISOLATED & ANALYZED SPECTROPHOTOMETRICALLY FOLLOWING REDN TO TRIIODIDE ION. METHOD MAY BE APPLIED TO DOSAGE LEVELS AS LOW AS 5 UG.
THYROXINE IS DETECTED BY TLC & IODOTHYRONINE BY LIQ CHROMATOGRAPHY.

Clinical Laboratory Methods

2-(4-HYDROXYBENZENEAZO)BENZOIC ACID INTERACTS WITH SERUM ALBUMIN TO GIVE CHARACTERISTIC PHOTOMETRIC PEAKS & PROVIDES BASIS FOR ASSAY TO MEASURE AMT BOUND & FREED.

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 deg -30 °C (59 deg - 86 °F).
Keep container tightly closed in a dry and well-ventilated place.

Interactions

Antacids (e.g., aluminum hydroxide, magnesium hydroxide, calcium carbonate), simethicone, and sucralfate bind thyroid agents in the GI tract and delay or prevent their absorption. Calcium carbonate may form an insoluble chelate with levothyroxine, resulting in decreased levothyroxine absorption and increased serum thyrotropin concentrations; in vitro studies indicate that levothyroxine binds to calcium carbonate at acidic pH levels. To minimize or prevent this interaction, some clinicians recommend that these agents be administered approximately 4 hours apart when the drugs must be used concurrently with thyroid agents.
Serum concentrations of digitalis glycosides may be decreased in patients with hyperthyroidism or in patients with hypothyroidism in whom a euthyroid state has been achieved. Thus, therapeutic effects of digitalis glycosides may be reduced in these patients.
Drugs that induce hepatic microsomal enzymes (e.g., carbamazepine, phenytoin, phenobarbital, rifampin) may accelerate metabolism of thyroid agents, resulting in increased thyroid agent dosage requirements. Phenytoin and carbamazepine also reduce serum protein binding of levothyroxine, and total- and free-T4 may be reduced by 20-40%, but most patients have normal serum concentrations of thyrotropin (thyroid-stimulating hormone, TSH) and are clinically euthyroid. /Thyroid agents/
Bile acid sequestrants (e.g., cholestyramine resin, colestipol) bind thyroid agents in the GI tract and substantially impair their absorption. In vitro studies indicate that the binding is not readily reversible. To minimize or prevent this interaction, these agents should be administered at least 4 hours apart when the drugs must be used concurrently.
For more Interactions (Complete) data for LEVOTHYROXINE (14 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Extemporaneously prepared liquid dosage forms are needed to administer required medications in infants and young children. The goal of this study was to evaluate the stability of levothyroxine ... in extemporaneously prepared suspensions stored in plastic prescription bottles under refrigeration and room temperature. Levothyroxine (25 ug/mL) /was/ prepared in two groups of suspensions. ... /The/ suspensions were stored in plastic prescription bottles under refrigeration and at room temperature. Levothyroxine was stable for two weeks at 4 °C but only one week at 25 °C in both suspensions. ...

Dates

Modify: 2023-08-15
1: Geer M, Potter DM, Ulrich H. Alternative schedules of levothyroxine administration. Am J Health Syst Pharm. 2015 Mar 1;72(5):373-7. doi: 10.2146/ajhp140250. Review. PubMed PMID: 25694412.
2: Ianiro G, Mangiola F, Di Rienzo TA, Bibbò S, Franceschi F, Greco AV, Gasbarrini A. Levothyroxine absorption in health and disease, and new therapeutic perspectives. Eur Rev Med Pharmacol Sci. 2014;18(4):451-6. Review. PubMed PMID: 24610609.
3: Escobar-Morreale HF, Botella-Carretero JI, Morreale de Escobar G. Treatment of hypothyroidism with levothyroxine or a combination of levothyroxine plus L-triiodothyronine. Best Pract Res Clin Endocrinol Metab. 2015 Jan;29(1):57-75. doi: 10.1016/j.beem.2014.10.004. Epub 2014 Oct 25. Review. PubMed PMID: 25617173.
4: Wood MD, Delate T, Clark M, Clark N, Horn JR, Witt DM. An evaluation of the potential drug interaction between warfarin and levothyroxine. J Thromb Haemost. 2014 Aug;12(8):1313-9. doi: 10.1111/jth.12626. Epub 2014 Jun 25. PubMed PMID: 24913218.
5: Trifirò G, Parrino F, Sultana J, Giorgianni F, Ferrajolo C, Bianchini E, Medea G, Benvenga S, Cricelli I, Cricelli C, Lapi F. Drug interactions with levothyroxine therapy in patients with hypothyroidism: observational study in general practice. Clin Drug Investig. 2015 Mar;35(3):187-95. doi: 10.1007/s40261-015-0271-0. PubMed PMID: 25643810.
6: Seng Yue C, Benvenga S, Scarsi C, Loprete L, Ducharme MP. When Bioequivalence in Healthy Volunteers May not Translate to Bioequivalence in Patients: Differential Effects of Increased Gastric pH on the Pharmacokinetics of Levothyroxine Capsules and Tablets. J Pharm Pharm Sci. 2015;18(5):844-55. PubMed PMID: 26670370.
7: Andersen MN, Olsen AM, Madsen JC, Faber J, Torp-Pedersen C, Gislason GH, Selmer C. Levothyroxine Substitution in Patients with Subclinical Hypothyroidism and the Risk of Myocardial Infarction and Mortality. PLoS One. 2015 Jun 12;10(6):e0129793. doi: 10.1371/journal.pone.0129793. eCollection 2015. PubMed PMID: 26069971; PubMed Central PMCID: PMC4466400.
8: Robertson HM, Narayanaswamy AK, Pereira O, Copland SA, Herriot R, McKinlay AW, Bevan JS, Abraham P. Factors contributing to high levothyroxine doses in primary hypothyroidism: an interventional audit of a large community database. Thyroid. 2014 Dec;24(12):1765-71. doi: 10.1089/thy.2013.0661. PubMed PMID: 25203248.
9: Formenti AM, Daffini L, Pirola I, Gandossi E, Cristiano A, Cappelli C. Liquid levothyroxine and its potential use. Hormones (Athens). 2015 Apr-Jun;14(2):183-9. doi: 10.14310/horm.2002.1579. Review. PubMed PMID: 26158650.
10: Hamad ML, Engen W, Morris KR. Impact of hydration state and molecular oxygen on the chemical stability of levothyroxine sodium. Pharm Dev Technol. 2015 May;20(3):314-9. doi: 10.3109/10837450.2013.862635. Epub 2013 Dec 3. PubMed PMID: 24295156.
11: Stamm TJ, Lewitzka U, Sauer C, Pilhatsch M, Smolka MN, Koeberle U, Adli M, Ricken R, Scherk H, Frye MA, Juckel G, Assion HJ, Gitlin M, Whybrow PC, Bauer M. Supraphysiologic doses of levothyroxine as adjunctive therapy in bipolar depression: a randomized, double-blind, placebo-controlled study. J Clin Psychiatry. 2014 Feb;75(2):162-8. doi: 10.4088/JCP.12m08305. PubMed PMID: 24345793.
12: Dörr HG, Bettendorf M, Binder G, Karges B, Kneppo C, Schmidt H, Voss E, Wabitsch M, Dötsch J. Levothyroxine Treatment of Euthyroid Children with Autoimmune Hashimoto Thyroiditis: Results of a Multicenter, Randomized, Controlled Trial. Horm Res Paediatr. 2015;84(4):266-74. doi: 10.1159/000437140. Epub 2015 Aug 7. PubMed PMID: 26279111.
13: Catalina PF, Carpio D. [Levothyroxine malabsortion]. Med Clin (Barc). 2015 Jul 6;145(1):46. doi: 10.1016/j.medcli.2014.09.007. Epub 2014 Nov 13. Spanish. PubMed PMID: 25458511.
14: Foeller ME, Silver RM. Combination Levothyroxine + Liothyronine Treatment in Pregnancy. Obstet Gynecol Surv. 2015 Sep;70(9):584-6. doi: 10.1097/OGX.0000000000000217. Review. PubMed PMID: 26403562.
15: Perez CL, Araki FS, Graf H, de Carvalho GA. Serum thyrotropin levels following levothyroxine administration at breakfast. Thyroid. 2013 Jul;23(7):779-84. doi: 10.1089/thy.2012.0435. Epub 2013 Jun 21. PubMed PMID: 23363386.
16: Pai G, Jain V. Massive levothyroxine ingestion. Indian Pediatr. 2014 Oct;51(10):840-1. PubMed PMID: 25362025.
17: Orgiazzi J, Wémeau JL. [Levothyroxine and generics: current reflections]. Rev Prat. 2014 Mar;64(3):304-6. French. PubMed PMID: 24851355.
18: Livingston M, Birch K, Guy M, Kane J, Heald AH. No role for tri-iodothyronine (T3) testing in the assessment of levothyroxine (T4) over-replacement in hypothyroid patients. Br J Biomed Sci. 2015;72(4):160-3. PubMed PMID: 26738396.
19: Iovino M, Iovine N, Petrosino A, Giagulli VA, Licchelli B, Guastamacchia E, Triggiani V. Sevelamer carbonate markedly reduces levothyroxine absorption. Endocr Metab Immune Disord Drug Targets. 2014;14(3):206-9. PubMed PMID: 25183496.
20: McAninch EA, Bianco AC. New insights into the variable effectiveness of levothyroxine monotherapy for hypothyroidism. Lancet Diabetes Endocrinol. 2015 Oct;3(10):756-8. doi: 10.1016/S2213-8587(15)00325-3. Epub 2015 Sep 8. PubMed PMID: 26362364; PubMed Central PMCID: PMC5006060

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